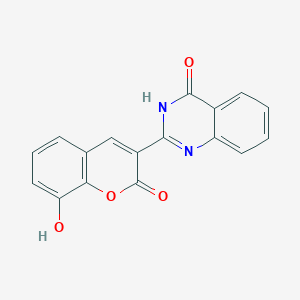
2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of both a chromenone and a quinazolinone moiety, which are fused together. The chromenone moiety is known for its biological activities, while the quinazolinone moiety is often associated with pharmacological properties. The combination of these two moieties in a single molecule makes this compound a compound of significant interest in medicinal chemistry and drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one typically involves the condensation of an appropriate chromenone derivative with a quinazolinone precursor. One common method involves the use of 8-hydroxy-2-oxo-2H-chromene-3-carbaldehyde and 2-aminobenzamide as starting materials. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the chromenone moiety can be oxidized to form a quinone derivative.
Reduction: The carbonyl groups in both the chromenone and quinazolinone moieties can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms in the aromatic rings can be substituted with various functional groups, such as halogens, alkyl, or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated, alkylated, or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one is not fully understood, but it is believed to involve multiple molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease processes.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparación Con Compuestos Similares
2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one can be compared with other similar compounds, such as:
2-(8-hydroxy-2-oxo-2H-chromen-3-yl)quinazoline: Lacks the carbonyl group in the quinazolinone moiety, which may result in different biological activities.
8-hydroxyquinazolin-4(3H)-one: Lacks the chromenone moiety, which may affect its pharmacological properties.
2-(2-oxo-2H-chromen-3-yl)quinazolin-4(3H)-one: Lacks the hydroxyl group in the chromenone moiety, which may influence its chemical reactivity and biological activities.
The uniqueness of this compound lies in the combination of the chromenone and quinazolinone moieties, which endows it with a diverse range of chemical and biological properties.
Propiedades
Número CAS |
2309798-26-1 |
|---|---|
Fórmula molecular |
C17H10N2O4 |
Peso molecular |
306.277 |
Nombre IUPAC |
2-(8-hydroxy-2-oxochromen-3-yl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C17H10N2O4/c20-13-7-3-4-9-8-11(17(22)23-14(9)13)15-18-12-6-2-1-5-10(12)16(21)19-15/h1-8,20H,(H,18,19,21) |
Clave InChI |
AGNRDUDVCXKHID-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC4=C(C(=CC=C4)O)OC3=O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















